1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(m-tolyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: shares similarities with other heterocyclic compounds containing pyridazine and thiophene rings.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea-based catalyst used extensively in promoting organic transformations.
Uniqueness
The uniqueness of N-(3-Methylphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C21H22N4OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22N4OS/c1-15-4-2-5-17(14-15)22-21(26)16-9-11-25(12-10-16)20-8-7-18(23-24-20)19-6-3-13-27-19/h2-8,13-14,16H,9-12H2,1H3,(H,22,26) |
InChI Key |
UYAMPSZPCGOFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.